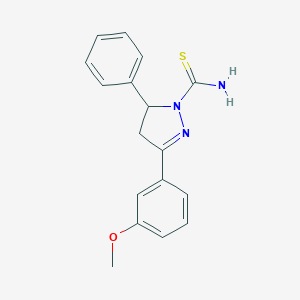![molecular formula C22H18N4O3S B276198 N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276198.png)
N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that this compound may interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have potential in imaging studies due to its ability to bind to specific receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea in lab experiments is its potential therapeutic effects. This compound has shown promising results in inhibiting cancer cell growth and reducing inflammation, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea. One direction is to further investigate its potential therapeutic effects in cancer and inflammation. Another direction is to study its potential use as a diagnostic tool in imaging studies. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to develop more efficient synthesis methods.
Métodos De Síntesis
N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea can be synthesized using various methods. One of the most common methods is the reaction of 3-methylbenzoyl chloride with 2-aminothiophene-3-carboxamide, followed by reaction with phenyl isocyanate. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea has potential applications in various fields of research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
Fórmula molecular |
C22H18N4O3S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[6-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C22H18N4O3S/c1-14-6-5-7-15(10-14)18-11-17-20(30-18)21(28)26(13-23-17)12-19(27)25-22(29)24-16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H2,24,25,27,29) |
Clave InChI |
ITHDLZSFWIDKSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)NC(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC3=C(S2)C(=O)N(C=N3)CC(=O)NC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
